N-(3-bromophenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide N-(3-bromophenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1251557-04-6
VCID: VC6944633
InChI: InChI=1S/C19H15BrN6O2/c1-12-5-7-13(8-6-12)10-26-11-16(23-25-26)17-22-19(28-24-17)18(27)21-15-4-2-3-14(20)9-15/h2-9,11H,10H2,1H3,(H,21,27)
SMILES: CC1=CC=C(C=C1)CN2C=C(N=N2)C3=NOC(=N3)C(=O)NC4=CC(=CC=C4)Br
Molecular Formula: C19H15BrN6O2
Molecular Weight: 439.273

N-(3-bromophenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide

CAS No.: 1251557-04-6

Cat. No.: VC6944633

Molecular Formula: C19H15BrN6O2

Molecular Weight: 439.273

* For research use only. Not for human or veterinary use.

N-(3-bromophenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide - 1251557-04-6

Specification

CAS No. 1251557-04-6
Molecular Formula C19H15BrN6O2
Molecular Weight 439.273
IUPAC Name N-(3-bromophenyl)-3-[1-[(4-methylphenyl)methyl]triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide
Standard InChI InChI=1S/C19H15BrN6O2/c1-12-5-7-13(8-6-12)10-26-11-16(23-25-26)17-22-19(28-24-17)18(27)21-15-4-2-3-14(20)9-15/h2-9,11H,10H2,1H3,(H,21,27)
Standard InChI Key YWBJMTWPIJAFGH-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CN2C=C(N=N2)C3=NOC(=N3)C(=O)NC4=CC(=CC=C4)Br

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C19H15BrN6O2\text{C}_{19}\text{H}_{15}\text{Br}\text{N}_{6}\text{O}_{2}, with a molar mass of 439.273 g/mol. Its IUPAC name, N-(3-bromophenyl)-3-[1-[(4-methylphenyl)methyl]triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide, reflects the integration of three key components:

  • A 3-bromophenyl group attached to the carboxamide moiety.

  • A 1,2,4-oxadiazole ring substituted at position 3 with a triazole unit.

  • A 1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl side chain, introducing steric bulk and aromaticity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC19H15BrN6O2\text{C}_{19}\text{H}_{15}\text{Br}\text{N}_{6}\text{O}_{2}
Molecular Weight439.273 g/mol
SMILESCC1=CC=C(C=C1)CN2C=C(N=N2)C3=NOC(=N3)C(=O)NC4=CC(=CC=C4)Br
InChI KeyYWBJMTWPIJAFGH-UHFFFAOYSA-N

The presence of both oxadiazole and triazole rings contributes to its planar geometry, which may enhance interactions with biological targets such as enzymes or DNA .

Synthetic Pathways and Optimization

General Synthesis Strategy

The compound’s synthesis likely follows a multi-step sequence common to oxadiazole-triazole hybrids :

  • Formation of the Oxadiazole Core: Cyclocondensation of a hydrazide derivative with carbon disulfide or thiourea derivatives under basic conditions . For example, hydrazinolysis of ethyl 2-(2-acetamidophenoxy)acetate yields a hydrazide intermediate, which reacts with carbon disulfide to form the oxadiazole ring .

  • Triazole Incorporation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces the 1,2,3-triazole moiety. The para-methylbenzyl group is attached via alkylation or substitution reactions.

  • Carboxamide Coupling: Activation of the oxadiazole-5-carboxylic acid (e.g., using thionyl chloride) followed by reaction with 3-bromoaniline forms the final carboxamide.

Table 2: Representative Reaction Conditions for Analog Synthesis

StepReagents/ConditionsYield (%)Reference
Hydrazide formationHydrazine hydrate, ethanol, reflux75–85
Oxadiazole cyclizationCS2_2, NaOH, ethanol, reflux60–70
Triazole functionalizationCuSO4_4·5H2_2O, sodium ascorbate, DMF50–65

Challenges in Synthesis

  • Regioselectivity: Ensuring proper substitution on the triazole ring requires careful control of reaction stoichiometry and catalysts.

  • Purification: The compound’s low solubility in common solvents (e.g., water, ethanol) necessitates chromatographic techniques or recrystallization from DMF/water mixtures.

Hypothesized Biological Activity

Mechanistic Basis

The structural features of N-(3-bromophenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide suggest multiple mechanisms of action:

  • Oxadiazole Ring: Enhances electron-deficient character, facilitating interactions with nucleophilic residues in enzyme active sites .

  • Triazole Moiety: Participates in hydrogen bonding and π-π stacking with biological targets, as seen in kinase inhibitors.

  • Bromophenyl Group: Introduces hydrophobic interactions and potential halogen bonding with proteins.

Anticancer Activity

Triazole-oxadiazole hybrids often target tubulin polymerization or topoisomerase II. For instance, compound 9 in a related study showed cytotoxicity comparable to vinblastine against colon carcinoma cells . Molecular docking studies could validate interactions with these targets.

Future Research Directions

In Vitro and In Vivo Profiling

Priority studies should include:

  • Cytotoxicity Assays: Screening against NCI-60 cancer cell lines to identify potency (IC50_{50}) and selectivity indices.

  • Antimicrobial Testing: Evaluation of minimum inhibitory concentrations (MICs) using broth microdilution methods .

  • ADMET Profiling: Assessing metabolic stability, plasma protein binding, and hepatotoxicity to guide lead optimization.

Structural Modifications

  • Electron-Withdrawing Groups: Substituting the bromine atom with fluorine or nitro groups may alter electronic properties and bioavailability.

  • Heterocycle Replacement: Replacing the triazole with imidazole or tetrazole rings could modulate target affinity .

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